molecular formula C8HBrF16 B1281789 1-Bromo-8H-perfluorooctane CAS No. 89740-38-5

1-Bromo-8H-perfluorooctane

Cat. No.: B1281789
CAS No.: 89740-38-5
M. Wt: 480.97 g/mol
InChI Key: SZSCPXNERANHQB-UHFFFAOYSA-N
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Description

1-Bromo-8H-perfluorooctane, also known as 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane, is a fluorinated organic compound. It is part of the fluoroalkanes category and is characterized by the presence of bromine and multiple fluorine atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-8H-perfluorooctane can be synthesized through the bromination of perfluorooctane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the perfluorooctane .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity perfluorooctane and bromine, with stringent control over reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-8H-perfluorooctane primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution (SN1 and SN2) and electrophilic substitution.

Common Reagents and Conditions

    Nucleophilic Substitution (SN2): This reaction involves the use of nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH3). The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Electrophilic Substitution: This reaction involves the use of electrophiles such as halogens (Cl2, Br2) or nitronium ions (NO2+). The reaction is carried out in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the type of substitution. For example, nucleophilic substitution with hydroxide ions results in the formation of 1-hydroxy-8H-perfluorooctane, while electrophilic substitution with chlorine results in the formation of 1-chloro-8H-perfluorooctane .

Scientific Research Applications

1-Bromo-8H-perfluorooctane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of other fluorinated compounds. Its unique properties make it valuable in the study of fluorine chemistry.

    Biology: It is used in the development of fluorinated biomolecules and probes for biological imaging and diagnostics.

    Medicine: It is explored for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 1-Bromo-8H-perfluorooctane is primarily based on its ability to undergo substitution reactions. The bromine atom in the compound is highly reactive and can be replaced by other functional groups, allowing for the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-8H-perfluorooctane: Similar in structure but contains a chlorine atom instead of bromine.

    1-Iodo-8H-perfluorooctane: Contains an iodine atom instead of bromine.

    Perfluorooctane: The parent compound without any halogen substitution.

Uniqueness

1-Bromo-8H-perfluorooctane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HBrF16/c9-8(24,25)7(22,23)6(20,21)5(18,19)4(16,17)3(14,15)2(12,13)1(10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSCPXNERANHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HBrF16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10530520
Record name 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89740-38-5
Record name 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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